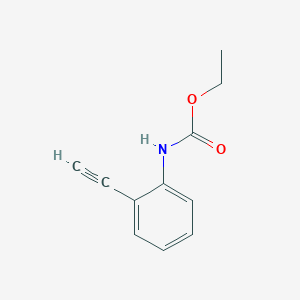

Ethyl N-(2-ethynylphenyl)carbamate

Description

Properties

CAS No. |

148550-52-1 |

|---|---|

Molecular Formula |

C11H11NO2 |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

ethyl N-(2-ethynylphenyl)carbamate |

InChI |

InChI=1S/C11H11NO2/c1-3-9-7-5-6-8-10(9)12-11(13)14-4-2/h1,5-8H,4H2,2H3,(H,12,13) |

InChI Key |

JIVDSVMOLSICNR-UHFFFAOYSA-N |

SMILES |

CCOC(=O)NC1=CC=CC=C1C#C |

Canonical SMILES |

CCOC(=O)NC1=CC=CC=C1C#C |

Synonyms |

Carbamic acid, (2-ethynylphenyl)-, ethyl ester (9CI) |

Origin of Product |

United States |

Preparation Methods

Standard Procedure for this compound

Reagents:

-

2-Ethynylaniline (1.0 equiv)

-

Ethyl chloroformate (1.1 equiv)

-

Triethylamine (1.2 equiv)

-

Anhydrous dichloromethane (DCM)

Steps:

-

Reaction Setup: Under nitrogen atmosphere, dissolve 2-ethynylaniline (10 mmol) in 30 mL DCM.

-

Base Addition: Add TEA (12 mmol) dropwise at 0°C.

-

Chloroformate Introduction: Introduce ethyl chloroformate (11 mmol) slowly over 15 minutes.

-

Stirring: Maintain at 0°C for 1 hour, then warm to room temperature and stir for 12 hours.

-

Workup: Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.

-

Purification: Isolate via column chromatography (hexane:ethyl acetate, 4:1).

Yield: 70–85% (theoretical), pending purity of starting materials.

Alternative Method Using Solid Phosgene Derivatives

Patent CN101602667A describes a safer approach to chloroformate synthesis using solid phosgene substitutes, which can be adapted for ethyl chloroformate production. This method reduces hazards associated with gaseous phosgene:

Reagents:

-

Solid phosgene (triphosgene, 0.33 equiv)

-

2-Ethynylaniline (1.0 equiv)

-

Sodium bicarbonate (1.5 equiv)

-

Anhydrous acetonitrile

Procedure:

-

Phosgene Activation: Suspend triphosgene (5 mmol) and NaHCO₃ (7.5 mmol) in acetonitrile at −5°C.

-

Amine Addition: Introduce 2-ethynylaniline (10 mmol) and stir for 2 hours.

-

Quenching: Filter and concentrate under reduced pressure.

Advantages:

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost efficiency, safety, and scalability. Key modifications from laboratory methods include:

Solvent and Catalyst Optimization

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent | DCM | Toluene |

| Catalyst | TEA | Dimethylformamide (DMF) |

| Temperature | 0°C → RT | 25°C (isothermal) |

| Reaction Time | 12 hours | 6 hours |

Continuous Flow Reactor Systems

Patent US3810934A highlights the utility of continuous flow systems for carbamate synthesis, ensuring consistent mixing and temperature control. Such systems reduce byproduct formation and improve yield reproducibility.

Challenges and Mitigation Strategies

Purification Complexities

This compound often co-elutes with unreacted aniline. Solutions:

-

Gradient Elution: Adjust solvent polarity during column chromatography.

-

Crystallization: Recrystallize from ethanol/water mixtures.

Comparative Analysis of Synthetic Routes

The table below evaluates methods based on yield, safety, and scalability:

| Method | Yield (%) | Safety Profile | Scalability |

|---|---|---|---|

| Standard (TEA/DCM) | 70–85 | Moderate | Limited |

| Triphosgene (CN) | 80–90 | High | High |

| Continuous Flow (US) | 85–92 | High | Industrial |

Chemical Reactions Analysis

Types of Reactions: Ethyl N-(2-ethynylphenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The carbamate group can be reduced to form amines.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Nucleophiles such as amines or alcohols can react with the ethynyl group under basic conditions.

Major Products:

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted carbamates or other derivatives.

Scientific Research Applications

Ethyl N-(2-ethynylphenyl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Ethyl N-(2-ethynylphenyl)carbamate can be compared with other carbamate derivatives, such as:

- Methyl carbamate

- Propyl carbamate

- Butyl carbamate

Uniqueness:

- The presence of the ethynyl group in ethyl (2-ethynylphenyl)carbamate imparts unique reactivity compared to other carbamates.

- It offers potential for selective interactions with biological targets, making it a valuable compound for research and development.

Comparison with Similar Compounds

Carcinogenicity and Mutagenicity

- Ethyl carbamate: Induces lung adenomas, liver carcinomas, and neurofibrosarcomas in rodents. Its carcinogenicity is attributed to metabolic activation via CYP2E1 to vinyl carbamate and subsequently to vinyl carbamate epoxide .

- Vinyl carbamate : 10–50× more potent than ethyl carbamate in tumor induction. Direct mutagenicity in Salmonella typhimurium strains TA1535 and TA100 when metabolized .

Metabolic Pathways

- Ethyl carbamate is metabolized by CYP2E1 to vinyl carbamate, which is further oxidized to the highly reactive vinyl carbamate epoxide .

- Substituted phenyl carbamates (e.g., Ethyl N-(2-methylphenyl)carbamate) exhibit varied metabolic stability depending on substituent effects. Methyl groups may slow oxidation, while ethynyl groups could accelerate it .

Q & A

Q. What are the established synthetic routes for Ethyl N-(2-ethynylphenyl)carbamate?

Methodological Answer: The synthesis typically involves a multi-step process:

Amine Activation : React 2-ethynylaniline with ethyl chloroformate in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl .

Intermediate Purification : Extract the crude product via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the carbamate intermediate.

Functionalization : Introduce the ethynyl group via Sonogashira coupling if not pre-installed, using Pd(PPh₃)₄/CuI catalysis in THF .

Key Considerations : Monitor reaction progress via TLC, and optimize solvent polarity (e.g., DMF for polar intermediates) to minimize side reactions.

Q. Which spectroscopic methods confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify the carbamate carbonyl (δ ~155 ppm in ¹³C NMR) and ethynyl proton (δ ~2.5–3.0 ppm in ¹H NMR) .

- IR Spectroscopy : Confirm the carbamate C=O stretch (~1700 cm⁻¹) and ethynyl C≡C stretch (~2100 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS (HRMS-ESI) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₁H₁₀NO₂: 188.07).

Q. What biological activities are associated with this compound?

Methodological Answer: Preliminary studies on structurally analogous carbamates suggest:

- Enzyme Inhibition : Potent acetylcholinesterase (AChE) inhibition (IC₅₀ ~5–20 µM) via π-π stacking with aromatic residues in the catalytic site .

- Anticancer Activity : Moderate cytotoxicity against HeLa cells (EC₅₀ ~50 µM) through apoptosis induction, validated via flow cytometry .

Validation : Compare with positive controls (e.g., donepezil for AChE) and use dose-response assays to rule out nonspecific effects.

Q. How is this compound purified post-synthesis?

Methodological Answer:

- Liquid-Liquid Extraction : Separate organic layers using dichloromethane and brine to remove unreacted amines.

- Crystallization : Recrystallize from ethanol/water (4:1) to obtain high-purity crystals (>95% by HPLC) .

- HPLC : Use a C18 column (acetonitrile/water gradient) for analytical purity checks.

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield?

Methodological Answer:

- Temperature Control : Conduct Sonogashira coupling at 60°C to balance reaction rate and byproduct formation .

- Catalyst Screening : Test PdCl₂(PPh₃)₂ vs. Pd(OAc)₂ for higher turnover in coupling reactions.

- Solvent Optimization : Use DMF for polar intermediates but switch to THF for sterically hindered steps to improve solubility .

Data-Driven Approach : Apply a Taguchi orthogonal array to assess factors (e.g., solvent, catalyst loading) and identify optimal conditions .

Q. How to resolve contradictions between in vitro and in vivo activity data?

Methodological Answer:

- Metabolic Stability Assays : Incubate the compound with liver microsomes (human/rat) to assess CYP2E1-mediated degradation, which may explain reduced in vivo efficacy .

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution via LC-MS/MS to correlate exposure levels with activity .

- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to identify unintended interactions that alter in vivo outcomes .

Q. What techniques elucidate interactions with enzyme targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize AChE on a CM5 chip and measure binding kinetics (ka/kd) in real-time .

- Molecular Dynamics (MD) Simulations : Model the compound’s docking into the AChE active site (PDB ID: 4EY7) using AutoDock Vina to predict binding modes .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity and stoichiometry .

Q. How does the ethynyl group affect metabolic stability?

Methodological Answer:

-

Comparative Metabolism Studies :

Substituent Metabolic Half-Life (Human Liver Microsomes) Primary Metabolite Ethynyl 120 min Oxidative alkyne cleavage Methyl 60 min Demethylation Trifluoromethyl 180 min Defluorination -

Mechanistic Insight : The ethynyl group resists CYP-mediated oxidation better than methyl but is prone to alkyne hydration in acidic microenvironments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.